(1R)-2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol
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Overview
Description
(1R)-2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol is a chiral compound that features an amino group and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis may start with commercially available 3-methylthiophene.
Functional Group Introduction: Introduction of the amino group can be achieved through nitration followed by reduction.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the amino group or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor agonists/antagonists.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (1R)-2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-amino-1-(thiophen-2-yl)ethan-1-ol: Lacks the methyl group on the thiophene ring.
(1R)-2-amino-1-(3-methylphenyl)ethan-1-ol: Has a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the methyl group on the thiophene ring in (1R)-2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol can influence its chemical reactivity and biological activity, potentially making it more selective or potent in certain applications.
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(1R)-2-amino-1-(3-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,9H,4,8H2,1H3/t6-/m1/s1 |
InChI Key |
MPRXGIUKEXDKGH-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(SC=C1)[C@@H](CN)O |
Canonical SMILES |
CC1=C(SC=C1)C(CN)O |
Origin of Product |
United States |
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